molecular formula C21H25FN2O4 B176969 (4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone CAS No. 6037-59-8

(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone

Cat. No. B176969
CAS RN: 6037-59-8
M. Wt: 388.4 g/mol
InChI Key: MAHYYDSQWHFUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was initially developed as a potential treatment for depression and anxiety disorders. However, it has gained notoriety as a recreational drug due to its psychoactive effects. Despite its controversial use, TFMPP has been the subject of extensive scientific research due to its potential therapeutic properties.

Mechanism Of Action

(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone acts as a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2C receptors. This results in an increase in serotonin levels in the brain, which is thought to be responsible for its anxiolytic and antidepressant effects. Additionally, (4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone has been shown to increase dopamine release in the brain, which is thought to be responsible for its potential use in the treatment of Parkinson's disease.

Biochemical And Physiological Effects

(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation. Additionally, (4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone has been shown to increase body temperature and cause muscle tremors in animal models. These effects are thought to be due to its actions on the serotonin and dopamine systems in the brain.

Advantages And Limitations For Lab Experiments

(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone has several advantages and limitations for use in lab experiments. One advantage is that it is a synthetic compound that can be easily produced in large quantities. Additionally, (4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone has been extensively studied, and its mechanism of action is well understood. However, one limitation is that (4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone has psychoactive effects, which may confound the results of experiments. Additionally, (4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses.

Future Directions

There are several future directions for research on (4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone. One area of interest is its potential use in the treatment of drug addiction. Additionally, further research is needed to fully understand the mechanisms underlying its anxiolytic and antidepressant effects. Furthermore, there is a need for the development of more selective serotonin receptor agonists that do not have psychoactive effects. Finally, (4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone may have potential use in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder.

Synthesis Methods

The synthesis of (4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone involves the reaction of 4-fluorobenzaldehyde with 1-(2,3,4-trimethoxyphenyl)piperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then oxidized to form (4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone. This synthesis method has been widely used in the production of (4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone for both research and recreational purposes.

Scientific Research Applications

(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone has been studied extensively for its potential therapeutic effects. It has been shown to have anxiolytic and antidepressant properties in animal models. Additionally, (4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone has been investigated as a potential treatment for Parkinson's disease, as it has been shown to increase dopamine release in the brain. Furthermore, (4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

CAS RN

6037-59-8

Product Name

(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone

Molecular Formula

C21H25FN2O4

Molecular Weight

388.4 g/mol

IUPAC Name

(4-fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H25FN2O4/c1-26-18-9-6-16(19(27-2)20(18)28-3)14-23-10-12-24(13-11-23)21(25)15-4-7-17(22)8-5-15/h4-9H,10-14H2,1-3H3

InChI Key

MAHYYDSQWHFUQH-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC)OC

Origin of Product

United States

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